CYP3A4/5 Inhibition: Superior Metabolic Stability Profile Over a Trifluoromethylpyridine Analog
In human liver microsome assays, (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one demonstrated CYP3A4/5 inhibition with an IC50 of 5.50E+3 nM [1]. In contrast, a structurally distinct analog, N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide (CHEMBL4633246), exhibited significantly weaker CYP3A5 inhibition with an IC50 >1.00E+4 nM [2]. This indicates a >1.8-fold higher potency for the target compound on CYP3A4/5, which is a critical parameter for assessing potential drug-drug interaction risks.
| Evidence Dimension | CYP3A4/5 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.50E+3 nM |
| Comparator Or Baseline | N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide (CHEMBL4633246): IC50 > 1.00E+4 nM |
| Quantified Difference | >1.8-fold higher potency for target compound |
| Conditions | Human liver microsomes, midazolam substrate, 30 min preincubation |
Why This Matters
For medicinal chemistry programs, a lower IC50 against CYP3A4/5 implies a higher potential for metabolic drug-drug interactions, making this compound a valuable tool for studying structure-metabolism relationships and for designing analogs with improved safety profiles.
- [1] BindingDB. (n.d.). BDBM50538344 (CHEMBL4633246) Affinity Data: IC50 5.50E+3 nM for CYP3A4/5. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50457698 (CHEMBL4213968) Affinity Data: IC50 >1.00E+4 nM for CYP3A5. BindingDB Entry. View Source
